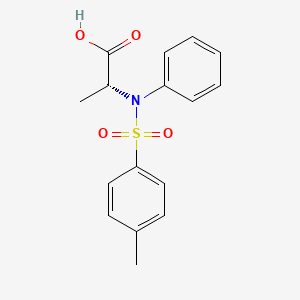![molecular formula C13H17NO4S B13713509 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid involves several steps, typically starting with the preparation of the core butanoic acid structure, followed by the introduction of the sulfonyl and phenylvinyl groups. Common synthetic routes include:
Step 1: Formation of the butanoic acid backbone through standard organic synthesis techniques.
Step 2: Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反应分析
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, often using reducing agents like lithium aluminum hydride.
Substitution: The phenylvinyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
科学研究应用
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The phenylvinyl group may also play a role in binding to specific receptors or other molecular targets, leading to downstream effects .
相似化合物的比较
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid can be compared with other similar compounds, such as:
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid: Similar structure but with a propanoic acid backbone.
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)pentanoic acid: Similar structure but with a pentanoic acid backbone.
2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid: Lacks the methyl group at the 3-position.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .
属性
分子式 |
C13H17NO4S |
|---|---|
分子量 |
283.35 g/mol |
IUPAC 名称 |
3-methyl-2-(2-phenylethenylsulfonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-10(2)12(13(15)16)14-19(17,18)9-8-11-6-4-3-5-7-11/h3-10,12,14H,1-2H3,(H,15,16) |
InChI 键 |
ZGJMBMFAJNOKNF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


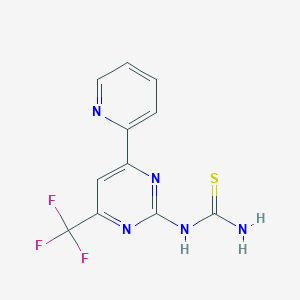
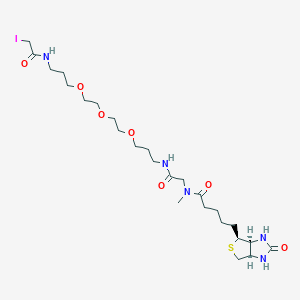
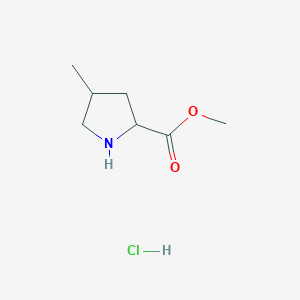
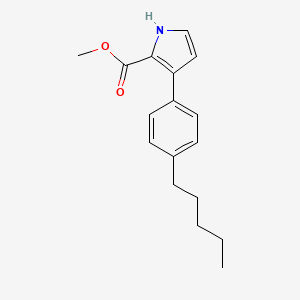
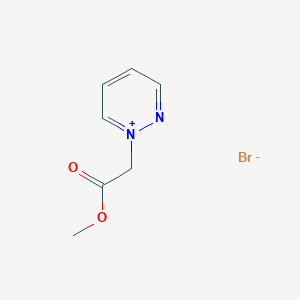
![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
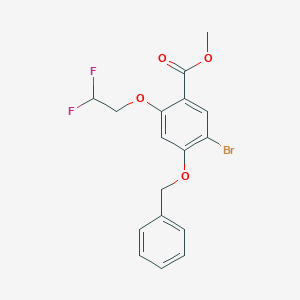
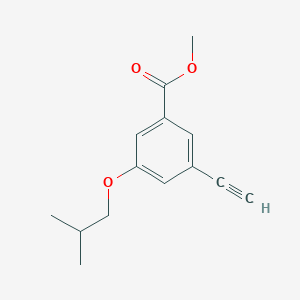
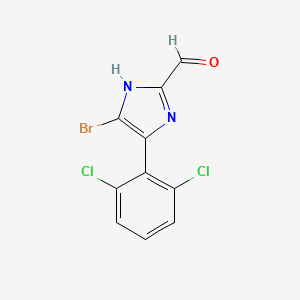
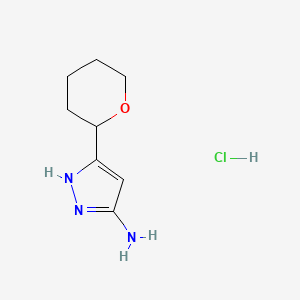
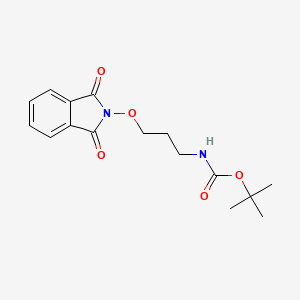
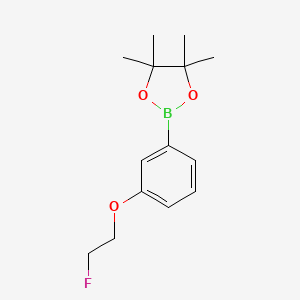
![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
